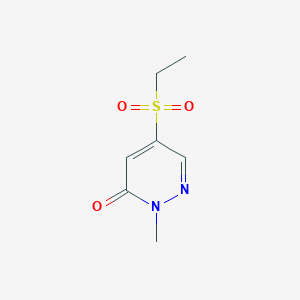
3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylpyridazine, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学的研究の応用
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-(Methylsulfonyl)-2-methylpyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a methyl group on the pyridazine ring.
Uniqueness
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both an ethylsulfonyl group and a methyl group on the pyridazine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
113708-15-9 |
|---|---|
分子式 |
C7H10N2O3S |
分子量 |
202.23 g/mol |
IUPAC名 |
5-ethylsulfonyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O3S/c1-3-13(11,12)6-4-7(10)9(2)8-5-6/h4-5H,3H2,1-2H3 |
InChIキー |
VYWDBOCQSMXKAY-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


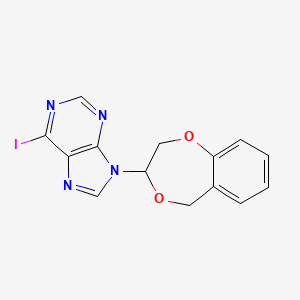
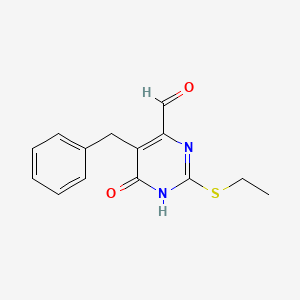
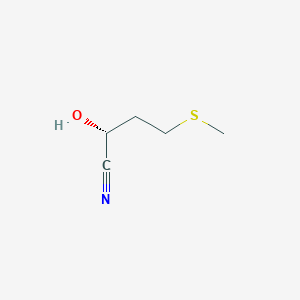

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)

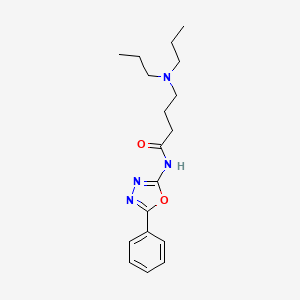
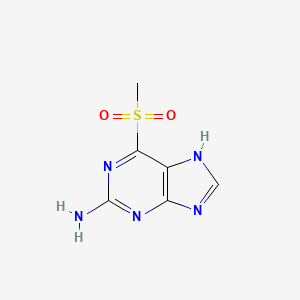
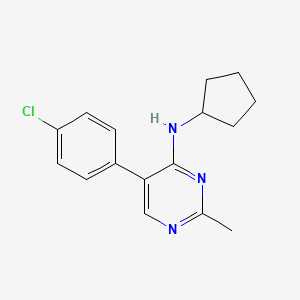

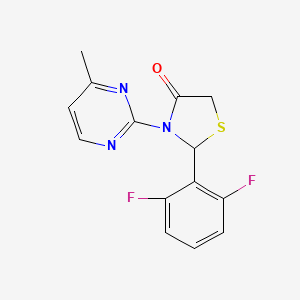
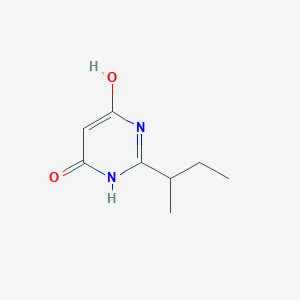
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)

